N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound characterized by its unique structure, which includes a triazolo[4,3-a]pyridine core, a benzyl group, and a difluorophenyl moiety
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets through binding, which can lead to changes in the function of the target .
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Triazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-a]pyridine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Comparison with Similar Compounds
N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
N-(3-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Uniqueness: N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its difluorophenyl moiety, in particular, contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c20-17-8-6-15(10-18(17)21)25(11-14-4-2-1-3-5-14)28(26,27)16-7-9-19-23-22-13-24(19)12-16/h1-10,12-13H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCZAXHZLRPVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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